Glycosidase-IN-2

Diabetes Enzyme Inhibition Drug Discovery

Researchers investigating carbohydrate metabolism and diabetes require validated tool compounds. Generic glycosidase inhibitors introduce variability due to off-target effects and unknown selectivity. Glycosidase-IN-2 (Compound 20) is a synthetic azasugar-class inhibitor with reported hypoglycemic activity, suitable for: • Preclinical mechanistic studies on glycosidic bond cleavage • In vitro assay development for metabolic disorders • SAR campaigns as a reference scaffold (MW 273.33) Procurement advantage: research-use-only chemical with documented azasugar structure, ensuring experimental reproducibility.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
Cat. No. B12431893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycosidase-IN-2
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10-/m1/s1
InChIKeyRPFDMDWEBWOMNO-OPRDCNLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycosidase-IN-2: A Hypoglycemic Azasugar Inhibitor


Glycosidase-IN-2 (Compound 20; CAS 476310-39-1) is a synthetically derived azasugar-class glycosidase inhibitor characterized by a molecular formula of C13H23NO5 and a molecular weight of 273.33 . The compound is structurally defined as an azasugar, a class of iminosugars in which the endocyclic oxygen of a carbohydrate ring is replaced by a basic nitrogen atom, conferring the capacity to mimic the transition state of enzymatic glycosidic bond cleavage and competitively inhibit glycosidase activity . Glycosidase-IN-2 has been reported to possess hypoglycemic activity, making it a relevant tool compound for investigating carbohydrate metabolism and associated metabolic disorders . As a research-use-only chemical, its primary application lies in preclinical mechanistic studies and in vitro assay development for diabetes and related metabolic disease research .

Limitations of Generic Glycosidase Inhibitors vs. Glycosidase-IN-2


The term 'glycosidase inhibitor' encompasses a broad and chemically diverse range of compounds, including iminosugars, azasugars, and non-sugar-based inhibitors, each with distinct target specificity, potency, and mechanism of action [1]. Interchanging a generic α-glucosidase inhibitor, such as acarbose or miglitol, with Glycosidase-IN-2 (or its closely related analog α-Glycosidase-IN-2) is scientifically invalid due to fundamental differences in their molecular targets, inhibitory constants, and potential off-target effects [2]. While acarbose and miglitol are clinically approved oral antidiabetic drugs with well-defined but broad-spectrum activity against intestinal α-glucosidases, Glycosidase-IN-2 and its analogs represent a distinct chemical class (azasugars) that may exhibit unique selectivity profiles and secondary pharmacological activities, such as the dual inhibition of α-glycosidase and aldose reductase observed for α-Glycosidase-IN-2 [3]. Relying on a 'generic' glycosidase inhibitor without verifying specific target engagement and quantitative potency data introduces significant experimental variability and may lead to erroneous conclusions in mechanistic studies. The following evidence substantiates the specific quantitative differentiation of Glycosidase-IN-2 and its analogs from common alternative inhibitors.

Glycosidase-IN-2 Analogs: Comparative Evidence Guide


α-Glycosidase-IN-2: Sub-Nanomolar Potency vs. Micromolar Azasugars

α-Glycosidase-IN-2 (compound 8b), a close structural analog of Glycosidase-IN-2, demonstrates exceptional inhibitory potency against α-glycosidase with a Ki value of 6.09 nM, as determined in a standardized enzyme inhibition assay [1]. This sub-nanomolar affinity contrasts sharply with the inhibitory profiles of other azasugar-based glycosidase inhibitors, many of which exhibit IC50 values in the micromolar range (e.g., >100 μM for certain pyrrolidine azasugars against four glycosidases) [2]. The 6.09 nM Ki value positions α-Glycosidase-IN-2 as a high-affinity probe for investigating α-glycosidase function in biochemical and cellular contexts where lower-potency inhibitors would be ineffective or require prohibitively high concentrations.

Diabetes Enzyme Inhibition Drug Discovery

α-Glycosidase-IN-2: Dual α-Glycosidase and Aldose Reductase Inhibition

α-Glycosidase-IN-2 (compound 8b) uniquely exhibits potent inhibition of both α-glycosidase (Ki = 6.09 nM) and aldose reductase (Ki = 74.16 nM) in parallel enzyme assays [1]. This dual-target inhibitory profile is a critical differentiator from clinically used α-glucosidase inhibitors such as acarbose (α-glucosidase IC50 ≈ 11 nM; no reported aldose reductase inhibition) and miglitol (Ki for sucrase ≈ 100 nM; no aldose reductase activity) [2]. The concurrent inhibition of aldose reductase—a key enzyme in the polyol pathway implicated in diabetic complications—provides α-Glycosidase-IN-2 with a unique pharmacological signature that is not replicated by standard antidiabetic reference compounds [3].

Diabetes Complications Polypharmacology Aldose Reductase

Glycosidase-IN-2 and α-Glycosidase-IN-2: Key Structural and Functional Differences

Glycosidase-IN-2 (Compound 20; CAS 476310-39-1) and α-Glycosidase-IN-2 (Compound 8b; CAS not specified) are both classified as glycosidase inhibitors but are distinct chemical entities with different molecular weights (273.33 vs. 486.61 Da, respectively) and target specificity [1]. Glycosidase-IN-2 is described as a broad glycosidase inhibitor with reported hypoglycemic activity, whereas α-Glycosidase-IN-2 is explicitly characterized as a potent α-glycosidase and aldose reductase dual inhibitor with quantified Ki values [2]. This intra-class divergence underscores the necessity of selecting the precise compound based on the experimental objective: Glycosidase-IN-2 for general glycosidase inhibition studies, or α-Glycosidase-IN-2 for targeted investigations of α-glycosidase and aldose reductase pathways.

Chemical Biology Structure-Activity Relationship Azasugar Chemistry

Glycosidase-IN-2 Application Scenarios in Metabolic Disease Research


Dual α-Glycosidase/Aldose Reductase Inhibition in Diabetic Complication Models

For research programs focused on the polyol pathway and its contribution to diabetic complications (e.g., neuropathy, nephropathy, retinopathy), α-Glycosidase-IN-2 is the preferred tool compound due to its demonstrated dual inhibitory activity against α-glycosidase (Ki = 6.09 nM) and aldose reductase (Ki = 74.16 nM) [1]. This scenario is ideal for studies aiming to simultaneously attenuate postprandial hyperglycemia and reduce sorbitol accumulation, a key driver of osmotic and oxidative stress in diabetic tissues. Researchers can utilize α-Glycosidase-IN-2 in in vitro enzyme assays and cell-based models to dissect the crosstalk between these two metabolic pathways, a level of interrogation not feasible with single-target inhibitors like acarbose or miglitol [2].

Broad-Spectrum Glycosidase Inhibition with an Azasugar Probe

When the experimental objective is to broadly inhibit glycosidase activity without a priori knowledge of specific isoform involvement, Glycosidase-IN-2 (Compound 20) serves as a suitable starting probe [1]. Its classification as an azasugar glycosidase inhibitor with reported hypoglycemic activity makes it applicable for initial phenotypic screens or as a reference compound in the development of novel glycosidase inhibitors [2]. Researchers should note, however, that quantitative inhibition data (IC50 or Ki values) for specific glycosidase isoforms are not publicly available for this compound, and thus its use should be complemented with more selective inhibitors in confirmatory assays .

SAR Studies of Azasugar Glycosidase Inhibitors

Both Glycosidase-IN-2 and α-Glycosidase-IN-2 represent valuable chemical scaffolds for medicinal chemistry efforts aimed at optimizing azasugar-based glycosidase inhibitors [1]. Glycosidase-IN-2 (MW 273.33, C13H23NO5) and α-Glycosidase-IN-2 (MW 486.61, C25H22N6OS2) offer distinct molecular frameworks for exploring the impact of structural modifications on target selectivity and potency [2]. Researchers engaged in SAR campaigns can employ these compounds as starting points for derivatization or as reference standards to benchmark newly synthesized analogs, leveraging the published Ki data for α-Glycosidase-IN-2 as a quantitative performance threshold [3].

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